molecular formula C23H16N2O3S B2420727 N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 921554-20-3

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2420727
CAS No.: 921554-20-3
M. Wt: 400.45
InChI Key: AFVOQEMJVDWFBV-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S/c1-27-18-11-6-7-14-13-19(28-21(14)18)22(26)24-16-9-3-2-8-15(16)23-25-17-10-4-5-12-20(17)29-23/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVOQEMJVDWFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The benzofuran core is constructed via acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone with α-haloketones. For example, reaction with chloroacetone in dimethylformamide (DMF) at 80–100°C for 6–8 hours yields 7-methoxybenzofuran-2-methyl ketone. Subsequent oxidation with potassium permanganate (KMnO₄) in aqueous NaOH converts the methyl ketone to the carboxylic acid (75–82% yield).

Reaction Conditions:

Step Reagents/Conditions Yield
Cyclization Chloroacetone, DMF, 90°C, 7 h 68%
Oxidation KMnO₄, NaOH, H₂O, 60°C, 4 h 78%

Alternative Route via 8-Aminoquinoline-Directed C–H Functionalization

A modern approach employs palladium-catalyzed C–H arylation to install substituents post-cyclization. Starting from benzofuran-2-carboxylic acid, the 8-aminoquinoline (8-AQ) directing group is installed via amide coupling. Pd(OAc)₂ catalyzes C3 arylation with iodobenzene derivatives, followed by transamidation to replace 8-AQ with target amines. While this method enables late-stage diversification, it requires additional steps for directing group manipulation.

Synthesis of 2-(1,3-Benzothiazol-2-yl)Aniline

Benzothiazole Ring Formation via Cyclocondensation

The benzothiazole moiety is synthesized by reacting 2-aminobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux (12 h, 70°C), yielding 2-aminobenzothiazole (83% yield). Subsequent Ullmann coupling with 2-iodoaniline using CuI/L-proline catalysis forms 2-(1,3-benzothiazol-2-yl)aniline (64% yield).

Optimized Protocol:

  • Dissolve 2-aminobenzenethiol (1.0 eq) in ethanol.
  • Add BrCN (1.2 eq) dropwise at 0°C.
  • Reflux for 12 h, concentrate, and purify via silica chromatography.

Alternative Thioamide Cyclization

2-Aminothiophenol reacts with 2-nitrobenzaldehyde in the presence of ammonium thiocyanate (NH₄SCN) and HCl, followed by reduction of the nitro group to amine using H₂/Pd-C (90% yield).

Amide Coupling Strategies

Carboxylic Acid Activation and Nucleophilic Acyl Substitution

The most widely applied method involves activating 7-methoxybenzofuran-2-carboxylic acid as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(1,3-benzothiazol-2-yl)aniline in dichloromethane (DCM) with triethylamine (Et₃N) as base (72% yield).

Procedure:

  • Add SOCl₂ (2.0 eq) to carboxylic acid in anhydrous DCM (0°C, 1 h).
  • Warm to room temperature, stir for 3 h, then concentrate.
  • Dissolve acid chloride in DCM, add amine (1.1 eq) and Et₃N (2.5 eq).
  • Stir at 25°C for 12 h, extract with NaHCO₃, and purify via recrystallization.

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable one-step coupling in DMF with DIEA (N,N-Diisopropylethylamine) as base (85% yield).

Comparative Efficiency of Coupling Agents:

Reagent Solvent Temp (°C) Time (h) Yield
HATU DMF 25 6 85%
EDCl/HOBt DCM 25 12 78%
DCC THF 40 8 65%

Transamidation of 8-Aminoquinoline Intermediates

For benzofuran cores synthesized via C–H functionalization, the 8-AQ directing group is replaced via a two-step transamidation:

  • Treat 8-AQ amide with Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) to form an N-acyl-Boc-carbamate.
  • React with 2-(1,3-benzothiazol-2-yl)aniline in toluene at 60°C (16 h) to yield the target amide (88% yield).

Critical Analysis of Methodologies

  • Traditional Acid Chloride Route : Cost-effective but requires strict anhydrous conditions.
  • HATU-Mediated Coupling : Higher yields but expensive reagents.
  • Transamidation Approach : Ideal for late-stage diversification but adds synthetic steps.

Challenges in purification (e.g., column chromatography vs. recrystallization) and scalability are mitigated by selecting high-purity intermediates and optimizing solvent systems.

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride can produce 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .

Scientific Research Applications

Anticancer Properties

Studies have indicated that N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide exhibits significant anticancer activity. For instance, research has shown that derivatives of benzothiazole can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer) .

Case Study:
In vitro assays demonstrated that certain derivatives showed moderate to high inhibition of tumor cell growth, suggesting potential for development as anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study:
A study screened several synthesized compounds at concentrations of 200 µg/mL and 100 µg/mL against standard antibiotics like streptomycin and ceftazidime, revealing promising antibacterial effects .

Research Findings and Insights

Recent research has focused on synthesizing new derivatives of benzothiazole and evaluating their biological activities. For example, various synthetic routes involving aryl-isocyanates and substituted benzaldehydes have been explored to enhance the efficacy of these compounds .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and diverse biological activities make it a valuable tool for drug discovery and development. Further research is needed to fully explore its potential and uncover new applications.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective, antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H13N3O3SC_{17}H_{13}N_{3}O_{3}S, and it features a methoxy group and a carboxamide group that enhance its reactivity and biological activity.

PropertyValue
Molecular Weight339.43 g/mol
Density1.486 g/cm³
Boiling Point522 °C at 760 mmHg
Melting PointNot Available

Neuroprotective Activity

Recent studies have demonstrated that derivatives of benzofuran-2-carboxamide exhibit neuroprotective effects. For instance, a study synthesized several derivatives and evaluated their neuroprotective activity against NMDA-induced excitotoxicity in rat cortical neuronal cells. Among these, the compound with the specific structure exhibited significant protection at a concentration of 100 μM, comparable to memantine, a known NMDA antagonist .

Antioxidant Properties

The antioxidant activity of this compound was assessed through various in vitro assays. The results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases characterized by oxidative damage .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro tests indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 μg/mL . This suggests its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that the compound significantly reduced pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In particular, it demonstrated cytotoxic effects with IC50 values in the micromolar range against breast (MCF-7), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines. Flow cytometry analysis revealed that the compound induced apoptosis in these cell lines through caspase activation pathways .

Case Studies

  • Neuroprotection : A study involving primary cultured rat cortical neurons showed that the compound protected against NMDA-induced excitotoxicity at concentrations similar to established neuroprotective agents like memantine .
  • Antimicrobial Testing : The compound was tested against standard bacterial strains (e.g., E.coli and Staphylococcus aureus) and showed effective inhibition comparable to conventional antibiotics .
  • Cancer Cell Line Studies : The anticancer activity was assessed using MCF-7 and other cancer cell lines, where it exhibited significant cytotoxicity and apoptosis induction through specific signaling pathways .

Q & A

Q. What are the common synthetic routes for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide and its derivatives?

The compound is synthesized via multi-step protocols involving click chemistry and coupling reactions. For example, derivatives with benzothiazole and benzofuran moieties can be prepared by reacting 2-{2,4-bis[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzothiazole with aromatic azides in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF. Reaction progress is monitored via TLC, followed by purification using column chromatography (hexane/ethyl acetate) . Similar methodologies for benzofuran derivatives involve Pd-catalyzed C-H arylation and transamidation reactions .

Q. How is structural characterization of this compound performed in academic research?

X-ray crystallography is a gold standard for resolving molecular geometry. For instance, planar benzofuran units and intermolecular hydrogen bonding patterns (e.g., O–H⋯O interactions) are identified via crystallographic data, as demonstrated in related benzofuran-carboxamide structures . Spectroscopic techniques (¹H/¹³C NMR, IR) and high-resolution mass spectrometry (HRMS) are routinely used to confirm molecular weight and functional groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening includes in vitro assays for antimicrobial, antitumor, or enzyme inhibition activity. Benzofuran derivatives are often tested against bacterial/fungal strains or cancer cell lines (e.g., MTT assays), with IC₅₀ values calculated to assess potency. Dose-response curves and control comparisons (e.g., positive/negative controls) are critical for validating results .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

Statistical Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, are effective. For example, varying parameters like reaction time, temperature, or catalyst loading (e.g., CuSO₄ concentration in click chemistry) can identify optimal conditions. Evidence from chemical engineering literature highlights the use of DoE to minimize experimental runs while maximizing data robustness .

Q. What strategies address contradictions in reported biological activity data across studies?

Contradictions may arise from differences in assay protocols, solvent systems, or cell lines. To resolve this, researchers should:

  • Standardize assay conditions (e.g., pH, incubation time).
  • Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Perform meta-analyses of published data to identify confounding variables. Cross-referencing structural analogs (e.g., coumarin-benzothiazole hybrids) can clarify structure-activity relationships .

Q. How can reaction mechanisms for key synthetic steps (e.g., C-H arylation) be elucidated?

Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects (KIE) to track bond formation/cleavage. For Pd-catalyzed reactions, intermediate isolation via quenching experiments (e.g., adding PPh₃ to trap Pd complexes) and DFT calculations can map transition states .

Q. What advanced separation techniques are suitable for purifying structurally similar derivatives?

Beyond column chromatography, preparative HPLC with chiral columns can resolve enantiomers. Membrane separation technologies (e.g., nanofiltration) or centrifugal partition chromatography (CPC) are scalable alternatives for isolating polar derivatives .

Methodological Guidance Tables

Q. Table 1: Key Parameters for Click Chemistry Synthesis

ParameterOptimal RangeImpact on Yield
CuSO₄ Concentration0.1–0.3 mol%Catalyzes azide-alkyne cycloaddition
Reaction Time10–12 hoursEnsures >95% conversion
Solvent SystemDMF:H₂O (3:1)Balances solubility and reactivity

Q. Table 2: Common Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
X-ray CrystallographyMolecular geometry, hydrogen bondingPlanar benzofuran (deviation: 0.005 Å)
¹³C NMRCarbon backbone confirmationδ 160–165 ppm (carboxamide C=O)
HRMSMolecular ion confirmationm/z 435.12 [M+H]⁺

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